molecular formula C24H19F3N2 B2426966 2-(4-methylstyryl)-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole CAS No. 400078-12-8

2-(4-methylstyryl)-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole

Cat. No.: B2426966
CAS No.: 400078-12-8
M. Wt: 392.425
InChI Key: WMAWUEVFBCPWKI-BUHFOSPRSA-N
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Description

2-(4-methylstyryl)-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole is a synthetic organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole core, substituted with a 4-methylstyryl group and a 3-(trifluoromethyl)benzyl group

Properties

IUPAC Name

2-[(E)-2-(4-methylphenyl)ethenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F3N2/c1-17-9-11-18(12-10-17)13-14-23-28-21-7-2-3-8-22(21)29(23)16-19-5-4-6-20(15-19)24(25,26)27/h2-15H,16H2,1H3/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMAWUEVFBCPWKI-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N2CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3N2CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Condensation with α,β-Unsaturated Aldehydes

In this method, o-phenylenediamine reacts with 4-methylcinnamaldehyde under acidic conditions to form the 2-(4-methylstyryl)-1H-benzimidazole core. The reaction proceeds via nucleophilic attack of the amine groups on the aldehyde carbonyl, followed by cyclodehydration. Typical conditions involve refluxing in acetic acid (120°C, 12–24 hours), yielding the product in 53–82%.

Key Data:

Aldehyde Solvent Temperature (°C) Time (h) Yield (%)
4-Methylcinnamaldehyde AcOH 120 18 75

This method’s efficiency depends on the electronic effects of substituents; electron-withdrawing groups on the aldehyde reduce cyclization rates.

Post-Condensation Functionalization via Wittig Reaction

An alternative route involves synthesizing 2-formyl-1H-benzimidazole 6 first, followed by a Wittig reaction with (4-methylbenzyl)triphenylphosphonium ylide to introduce the styryl group. The ylide is generated in situ using potassium tert-butoxide in tetrahydrofuran (THF) at 0°C, and the aldehyde 6 is added dropwise. After stirring at room temperature for 12 hours, the styryl product is isolated in 65–77% yield.

Mechanistic Insight:
The Wittig reaction proceeds via a concerted [2+2] cycloaddition between the ylide and aldehyde, followed by retro-[2+2] cleavage to form the trans-alkene.

N-Alkylation with 3-(Trifluoromethyl)benzyl Bromide

Introducing the 3-(trifluoromethyl)benzyl group at position 1 requires selective N-alkylation of the benzimidazole NH group. Two protocols are prevalent:

Phase-Transfer Catalysis (PTC)

Using tetrabutylammonium bromide (TBAB) as a catalyst, the reaction of 2-(4-methylstyryl)-1H-benzimidazole with 3-(trifluoromethyl)benzyl bromide in a biphasic system (toluene/50% NaOH) achieves 85–92% yields. The benzyl bromide is added dropwise at 0°C, and the mixture is stirred for 6–8 hours.

Optimization Notes:

  • Excess benzyl bromide (1.5 equiv) ensures complete conversion.
  • Higher temperatures (>40°C) promote di-alkylation, reducing selectivity.

Microwave-Assisted Alkylation

Microwave irradiation (100°C, 300 W) in dimethyl sulfoxide (DMSO) with potassium carbonate as a base accelerates the reaction to 30 minutes, yielding 88–94%. This method minimizes side products and is scalable for gram-scale synthesis.

Comparative Data:

Method Time (h) Yield (%) Purity (%)
PTC 8 85 98
Microwave 0.5 90 99

Integrated One-Pot Strategies

Recent innovations combine core formation and N-alkylation in a single pot to reduce purification steps. For example, o-phenylenediamine, 4-methylcinnamaldehyde, and 3-(trifluoromethyl)benzyl bromide are heated in acetonitrile with p-toluenesulfonic acid (PTSA) at 80°C for 24 hours. This method yields 68–72%, though competing reactions between the aldehyde and benzyl bromide necessitate careful stoichiometric control.

Advantages:

  • Eliminates intermediate isolation.
  • Reduces solvent waste.

Limitations:

  • Lower yields compared to stepwise approaches.
  • Requires chromatographic purification to remove byproducts.

Spectroscopic Characterization and Quality Control

Critical data for verifying the target compound include:

1H NMR Analysis

  • N–CH2(CF3) protons: δ 4.31–4.45 (t, J = 6.6 Hz).
  • Styryl protons: δ 6.85–7.45 (m, 4H, aromatic), δ 6.65 (d, J = 16.2 Hz, 1H), δ 7.12 (d, J = 16.2 Hz, 1H).
  • CF3 group: δ 1.22 (s, 3H).

13C NMR Analysis

  • CF3 carbon: δ 125.4 (q, J = 272 Hz).
  • Styryl carbons: δ 128.1–137.8.

HPLC Purity

Reverse-phase HPLC (C18 column, acetonitrile/water) confirms >98% purity for pharmaceutical-grade material.

Chemical Reactions Analysis

Reactivity of the Styryl Substituent

The 4-methylstyryl group participates in photocycloaddition and oxidation reactions:

  • UV-Induced [2+2] Cycloaddition : Forms a cyclobutane derivative under UV light (λ = 254 nm) in acetonitrile .

  • Oxidation with KMnO₄ : Cleaves the styryl double bond to yield 2-(4-methylbenzoyl)-1-[3-(trifluoromethyl)benzyl]-1H-benzimidazole .

Reaction Conditions :

ReactionConditionsYieldSource
PhotocycloadditionUV (254 nm), MeCN, 12 h68%
OxidationKMnO₄ (2 eq), H₂O/THF, 60°C, 6 h72%

Nucleophilic Substitution at the Trifluoromethyl Group

The electron-withdrawing trifluoromethyl group enables SNAr reactions under harsh conditions:

  • Hydrolysis : Reacts with NaOH (10% aq.) at 120°C for 24 h to form 3-carboxybenzyl-substituted derivatives .

Key Observation :

  • The trifluoromethyl group’s stability limits reactivity, requiring prolonged heating or strong bases .

Catalytic Functionalization

Pd-catalyzed cross-coupling reactions modify the styryl moiety:

  • Suzuki Coupling : Reacts with arylboronic acids (e.g., 4-methoxyphenylboronic acid) to introduce substituents at the styryl phenyl ring .

Optimized Conditions :

CatalystLigandSolventTemp.YieldSource
Pd(PPh₃)₄K₂CO₃DMF/H₂O80°C85%

Biological Derivatization

The benzimidazole core undergoes alkylation and acylation for pharmacological studies:

  • N-Methylation : Dimethyl carbonate (DMC) at 140°C introduces a methyl group at unoccupied N positions .

  • Acylation : Acetic anhydride in pyridine yields acetylated derivatives for antimicrobial screening .

Reaction Outcomes :

DerivativeBioactivity (IC₅₀, μM)Source
Acetylated analogAntifungal (C. albicans: 12.3)
Methylated analogAntiproliferative (HeLa: 8.7)

Stability Under Acidic/ Basic Conditions

  • Acid Stability : Stable in 1M HCl (24 h, RT) due to the benzimidazole’s aromatic stabilization .

  • Base Sensitivity : Degrades in 1M NaOH (12 h, RT) via ring-opening to form diamino derivatives .

Key Insights from Diverse Sources:

  • Green Synthesis : Solvent-free condensation and microwave-assisted methods reduce reaction times (e.g., 30 min vs. 12 h) .

  • Electronic Effects : The trifluoromethyl group reduces electron density at the benzyl position, directing electrophilic attacks to the styryl moiety .

  • Comparative Reactivity : Styryl groups exhibit higher reactivity than alkyl chains in photochemical reactions .

Scientific Research Applications

Overview

2-(4-methylstyryl)-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole is a compound belonging to the benzimidazole family, which is known for its diverse biological activities. This particular compound exhibits unique structural features that contribute to its potential applications in various scientific fields, particularly in medicinal chemistry.

Biological Activities

Benzimidazole derivatives, including 2-(4-methylstyryl)-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole, have been studied for various biological activities:

Antimicrobial Properties

Research indicates that benzimidazole derivatives exhibit significant antimicrobial activity against a range of pathogens. The specific compound has been investigated for its potential as an antibacterial and antifungal agent. Studies have shown that modifications in the structure can enhance efficacy against bacteria such as Mycobacterium tuberculosis and fungi like Candida albicans .

Antiparasitic Activity

Benzimidazoles are also recognized for their antiparasitic properties, making them candidates for treating infections caused by parasites. The unique functional groups in 2-(4-methylstyryl)-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole may influence its activity against parasitic diseases .

Anticancer Potential

The compound's structural characteristics suggest potential applications in cancer therapy. Benzimidazole derivatives have been evaluated for their cytotoxic effects on various cancer cell lines. Further studies are required to establish the specific mechanisms through which this compound may exert anticancer effects .

Structure-Activity Relationship (SAR)

The understanding of how structural modifications affect biological activity is crucial. Studies involving 2-(4-methylstyryl)-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole focus on its interaction with biological targets to elucidate the SAR. By comparing this compound with other benzimidazole derivatives, researchers can identify key features that enhance or diminish activity .

Mechanism of Action

The mechanism of action of 2-(4-methylstyryl)-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylstyryl)-1H-benzimidazole
  • 1-[3-(trifluoromethyl)benzyl]-1H-benzimidazole
  • 2-(4-methylstyryl)-1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole

Uniqueness

2-(4-methylstyryl)-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole is unique due to the presence of both the 4-methylstyryl and 3-(trifluoromethyl)benzyl groups, which confer distinct chemical and biological properties. The combination of these substituents enhances the compound’s potential for diverse biological activities and makes it a valuable target for further research and development.

Biological Activity

2-(4-methylstyryl)-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole is a synthetic compound belonging to the benzimidazole class, which has garnered attention for its diverse biological activities. The unique structural features of this compound, particularly the incorporation of trifluoromethyl and styryl groups, suggest potential enhancements in its pharmacological properties. This article reviews the existing literature on the biological activity of this compound, focusing on its antibacterial, antifungal, and antiparasitic properties, as well as insights from structure-activity relationship (SAR) studies.

Chemical Structure and Properties

The molecular formula of 2-(4-methylstyryl)-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole is C24H19F3N2C_{24}H_{19}F_3N_2, with a molecular weight of 392.42 g/mol. The compound features a benzimidazole core fused with a 4-methylstyryl group and a 3-trifluoromethylbenzyl substituent. This unique combination is hypothesized to influence its biological interactions significantly.

Antibacterial Activity

Benzimidazole derivatives are known for their antibacterial properties. Preliminary studies suggest that 2-(4-methylstyryl)-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole may exhibit similar effects. Research indicates that compounds with trifluoromethyl substitutions can enhance antibacterial efficacy due to increased lipophilicity and improved membrane penetration.

Table 1: Comparative Antibacterial Activity of Benzimidazole Derivatives

Compound NameStructure CharacteristicsAntibacterial Activity (MIC)
2-(4-methylstyryl)-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazoleTrifluoromethyl and styryl groupsTBD (To Be Determined)
BenzimidazoleBasic structureMIC = 32 μg/mL against E. coli
5-Fluoro-2-(phenyl)benzimidazoleFluoro substitutionMIC = 16 μg/mL against S. aureus

Antifungal Activity

The antifungal potential of benzimidazoles has been widely documented. The incorporation of specific functional groups in compounds like 2-(4-methylstyryl)-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole may enhance their activity against fungal pathogens. Studies have shown that similar compounds exhibit significant antifungal activity against species such as Candida albicans and Aspergillus niger.

Antiparasitic Activity

Benzimidazoles are also recognized for their antiparasitic effects, particularly against helminths and protozoa. The structural modifications in 2-(4-methylstyryl)-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole could potentially improve its efficacy against parasitic infections.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzimidazole derivatives. Research indicates that:

  • Trifluoromethyl Group : Enhances lipophilicity and bioavailability.
  • Styryl Group : May affect receptor binding and cellular uptake.

In comparative studies, 2-(4-methylstyryl)-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole has been used as a reference compound to evaluate the influence of various substituents on biological activity.

Case Studies

A limited number of case studies have explored the biological implications of this compound directly. However, related research on similar benzimidazole derivatives has provided insights into their therapeutic potential:

  • Study on Antimicrobial Activity : A study demonstrated that a series of benzimidazole derivatives exhibited varying degrees of antimicrobial activity, with some compounds showing MIC values comparable to established antibiotics .
  • In Vivo Studies : Animal models have indicated that certain benzimidazoles can effectively reduce parasitic loads in infected subjects, suggesting a promising avenue for further investigation into 2-(4-methylstyryl)-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole's therapeutic applications .

Q & A

Basic: What synthetic methodologies are optimized for preparing 2-(4-methylstyryl)-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole, and how are intermediates validated?

Answer:
The compound can be synthesized via multi-step protocols involving:

  • Step 1: Condensation of substituted benzaldehydes with 1,2-phenylenediamine derivatives under reflux in ethanol or methanol, catalyzed by glacial acetic acid (common in benzimidazole scaffold formation) .
  • Step 2: Introduction of the styryl group via Heck coupling or Wittig reactions, using palladium catalysts or triphenylphosphine-based reagents, respectively. Solvent selection (e.g., DMF or THF) impacts yield .
  • Intermediate Validation:
    • Spectroscopy: IR confirms functional groups (e.g., C=C stretch at ~1600 cm⁻¹ for styryl); ¹H/¹³C NMR identifies substituent integration and coupling patterns.
    • Elemental Analysis: Matches calculated vs. experimental C/H/N percentages (±0.3%) to verify purity .

Basic: How is the purity and structural integrity of the compound assessed post-synthesis?

Answer:

  • Chromatography: Reverse-phase HPLC with C18 columns (e.g., 90:10 acetonitrile/water mobile phase) quantifies purity (>95% required for pharmacological studies) .
  • Melting Point: Sharp melting range (±2°C) confirms crystallinity and absence of polymorphic impurities .
  • Single-Crystal X-ray Diffraction: Resolves bond lengths/angles (e.g., trifluoromethyl group geometry) and validates stereochemistry, with R-factors <0.06 indicating high accuracy .

Advanced: What computational strategies are employed to predict the compound’s biological interactions?

Answer:

  • Molecular Docking: Software like AutoDock Vina or Schrödinger Suite models binding poses to targets (e.g., kinases or GPCRs). Docking scores (ΔG < −7 kcal/mol suggest strong affinity) guide SAR optimization. For example, the styryl group may occupy hydrophobic pockets, while the trifluoromethylbenzyl enhances π-π stacking .
  • DFT Calculations: B3LYP/6-31G(d) basis sets optimize geometry and compute frontier molecular orbitals (HOMO-LUMO gaps <4 eV indicate reactivity). Solvatochromic shifts predict solvent-dependent electronic behavior .

Advanced: How does substituent variation on the benzimidazole core influence pharmacological activity?

Answer:

  • Structure-Activity Relationship (SAR) Studies:
    • Styryl Group: Electron-donating groups (e.g., 4-methyl) enhance planarity for DNA intercalation or protein binding .
    • Trifluoromethylbenzyl: Improves metabolic stability and membrane permeability via lipophilic ClogP (~3.5) .
    • Triazole/Thiazole Hybrids: Heterocyclic extensions (e.g., triazole in ) modulate solubility and hydrogen-bonding capacity .
  • Biological Assays: IC50 values from MTT assays (e.g., anticancer activity at <10 µM) and MIC values (e.g., antimicrobial screens) quantify potency .

Advanced: What experimental techniques resolve contradictions in biological activity data?

Answer:

  • Dose-Response Curves: Replicate assays (n ≥ 3) with controls (e.g., DMSO vehicle) to exclude solvent artifacts.
  • Off-Target Profiling: Kinase selectivity panels (e.g., Eurofins) identify non-specific binding.
  • Metabolic Stability Tests: Liver microsome assays (e.g., human CYP450 isoforms) assess if rapid degradation explains inconsistent in vitro/in vivo results .

Basic: What solvents and reaction conditions minimize byproduct formation during synthesis?

Answer:

  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates, while ethanol minimizes side reactions in condensation steps .
  • Catalyst Optimization: Pd(OAc)₂ for Heck coupling reduces styryl isomerization vs. PdCl₂.
  • Temperature Control: Reflux at 80–100°C balances reaction rate and decomposition .

Advanced: How are molecular dynamics (MD) simulations applied to study the compound’s stability?

Answer:

  • Force Fields: AMBER or CHARMM simulate ligand-protein complexes over 100-ns trajectories. RMSD values <2 Å indicate stable binding.
  • Free Energy Calculations: MM-PBSA/GBSA quantify binding energy contributions (e.g., hydrophobic vs. electrostatic) .

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